molecular formula C16H14N4O2S B5839944 5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 6222-05-5

5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B5839944
CAS No.: 6222-05-5
M. Wt: 326.4 g/mol
InChI Key: OAPGFKJDKJUOBP-UHFFFAOYSA-N
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Description

The compound 5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex heterocyclic molecule It features a pyrrole ring fused with a pyridine ring, and a thioxodihydropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step reactions. One common method includes the condensation of 2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde with thiourea under acidic conditions to form the thioxodihydropyrimidine ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to reduce the thioxo group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the pyrrole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or halides in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: A similar compound with a pyrazole ring instead of a pyrrole ring.

    1,5-dimethyl-2-pyrrolidinone: Contains a pyrrolidinone ring, differing in the absence of the pyridine moiety.

    3-chloro-2-aminoethyl-5-trifluoromethylpyridine: Features a pyridine ring with different substituents.

Uniqueness

5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: is unique due to its combination of pyrrole, pyridine, and thioxodihydropyrimidine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-9-6-11(7-13-14(21)18-16(23)19-15(13)22)10(2)20(9)12-4-3-5-17-8-12/h3-8H,1-2H3,(H2,18,19,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPGFKJDKJUOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)NC(=S)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357183
Record name STK620760
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6222-05-5
Record name STK620760
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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